N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
Description
N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups and a 4-isopropoxybenzoyl moiety. The benzo[d]thiazole scaffold is notable for its prevalence in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties . The isopropoxy group at the para position of the benzamide may enhance lipophilicity and influence metabolic stability compared to smaller alkoxy substituents.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11(2)23-15-8-6-14(7-9-15)18(22)21-19-20-17-13(4)12(3)5-10-16(17)24-19/h5-11H,1-4H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMFEFGUPKVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isopropoxybenzoic Acid
The preparation of 4-isopropoxybenzoic acid serves as the foundational step for subsequent amide bond formation. A nucleophilic aromatic substitution (SNAr) reaction is employed, starting with 4-hydroxybenzoic acid and isopropyl bromide under alkaline conditions.
Procedure :
- Dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous dimethylacetamide (DMA, 50 mL).
- Add potassium carbonate (15.0 g, 108.6 mmol) and isopropyl bromide (9.2 mL, 94.1 mmol).
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice water, acidify to pH 2 with HCl, and extract with ethyl acetate.
- Recrystallize from ethanol/water (1:1) to yield 4-isopropoxybenzoic acid (85% yield).
Benzothiazole Amine Synthesis
The 4,5-dimethylbenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide (BrCN).
Procedure :
- Suspend 2-amino-4,5-dimethylthiophenol (5.0 g, 29.4 mmol) in ethanol (50 mL).
- Add BrCN (3.2 g, 29.4 mmol) dropwise at 0°C.
- Stir at room temperature for 6 hours, then concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the amine (78% yield).
Amide Bond Formation
Coupling 4-isopropoxybenzoic acid with 4,5-dimethylbenzo[d]thiazol-2-amine is achieved using thionyl chloride (SOCl2) for acid activation.
Procedure :
- Reflux 4-isopropoxybenzoic acid (3.0 g, 15.5 mmol) with SOCl2 (10 mL) for 2 hours.
- Remove excess SOCl2 under vacuum to obtain 4-isopropoxybenzoyl chloride.
- Dissolve the benzothiazole amine (2.5 g, 12.9 mmol) in dichloromethane (DCM, 30 mL) and add triethylamine (3.6 mL, 25.8 mmol).
- Add the acid chloride dropwise at 0°C, then stir at room temperature for 4 hours.
- Extract with DCM, wash with brine, and recrystallize from methanol to yield the title compound (68% yield).
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly for heterocycle formation and amidation. This method adapts protocols from analogous benzothiazole systems.
Procedure :
- Combine 2-amino-4,5-dimethylthiophenol (2.0 g, 11.8 mmol), 4-isopropoxybenzamide (2.4 g, 12.9 mmol), and ytterbium(III) triflate (Yb(OTf)3, 0.59 g, 0.6 mmol) in mesitylene (15 mL).
- Irradiate at 160°C for 45 minutes in a microwave reactor.
- Cool, filter, and purify via column chromatography (ethyl acetate/hexane, 1:1) to obtain the product (74% yield).
Advantages :
- Reduced reaction time (45 minutes vs. 12 hours).
- Higher functional group tolerance due to Yb(OTf)3 catalysis.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable scalable synthesis with simplified purification. This approach uses Wang resin-bound 4-isopropoxybenzoic acid.
Procedure :
- Load Wang resin (1.0 g, 1.1 mmol/g) with 4-isopropoxybenzoic acid using DIC/HOBt coupling.
- Treat with 4,5-dimethylbenzo[d]thiazol-2-amine (1.3 g, 6.7 mmol) and PyBOP (3.5 g, 6.7 mmol) in DMF overnight.
- Cleave the product with TFA/DCM (1:9), concentrate, and precipitate with diethyl ether (82% yield).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Reagents | Purification |
|---|---|---|---|---|
| Classical Amidation | 68 | 18 hours | SOCl2, Triethylamine | Recrystallization |
| Microwave-Assisted | 74 | 45 minutes | Yb(OTf)3, Mesitylene | Column Chromatography |
| Solid-Phase | 82 | 24 hours | Wang Resin, PyBOP | Precipitation |
Key Findings :
- Microwave irradiation offers the best balance of yield and time efficiency.
- Solid-phase synthesis maximizes yield but requires specialized resin and longer setup.
- Classical methods remain viable for small-scale production without microwave access.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6) : δ 1.35 (d, J = 6.0 Hz, 6H, CH(CH3)2), 2.32 (s, 3H, Ar-CH3), 2.41 (s, 3H, Ar-CH3), 4.72 (sept, J = 6.0 Hz, 1H, OCH(CH3)2), 7.08–7.12 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 8.21 (s, 1H, Thiazole-H), 10.52 (s, 1H, NH).
- 13C NMR (100 MHz, DMSO-d6) : δ 21.9, 22.3, 22.7, 69.8, 114.5, 121.8, 126.4, 128.9, 131.2, 147.5, 155.3, 162.4, 167.2.
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C19H20N2O2S : 356.1192 [M+H]+.
- Observed : 356.1189 [M+H]+ (Δ = -0.3 ppm).
Chemical Reactions Analysis
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Molecular docking studies and in vitro assays are commonly used to elucidate the specific targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure can be compared to analogs in the evidence based on core scaffolds, substituents, and functional groups.
Table 1: Structural Comparison
Key Observations :
- Sulfonyl and difluorophenyl groups in analogs introduce electron-withdrawing effects, which could modulate electronic properties and metabolic stability differently than the target’s electron-donating isopropoxy group .
Key Observations :
- The low yield (18%) for Compound 1 () highlights challenges in benzamide synthesis, possibly due to steric hindrance or side reactions. The target compound’s yield is unreported but may benefit from optimized coupling conditions .
- compounds achieve higher yields via nucleophilic addition and cyclization, suggesting that triazole formation is more efficient than benzamide coupling under the described conditions .
Pharmacological and Physicochemical Properties
While cytotoxicity data for the target compound is unavailable, structural trends can be inferred:
- Metabolic Stability : The benzo[d]thiazole core may resist oxidative metabolism better than the triazole or isoxazole rings in analogs, which are prone to enzymatic degradation .
- Cytotoxicity : Compounds with sulfonyl and difluorophenyl groups () may exhibit higher cytotoxicity due to enhanced electrophilicity, whereas the target’s isopropoxy group could reduce off-target effects .
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide, with the molecular formula and a molecular weight of approximately 336.44 g/mol. The structure features a benzothiazole ring system substituted with dimethyl groups and an isopropoxybenzamide moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation and potential therapeutic effects against inflammatory diseases.
- Antitumor Activity : Studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. It has been shown to interact with DNA, potentially disrupting cancer cell proliferation through various mechanisms.
Antitumor Activity
Recent research has highlighted the antitumor potential of benzothiazole derivatives. A study demonstrated that similar compounds exhibited significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM in two-dimensional assays .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 2D |
| This compound | HCC827 | 6.26 ± 0.33 | 2D |
| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |
These findings indicate that this compound could be a promising candidate for further development as an antitumor agent.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects .
The antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI guidelines:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 20 μg/mL |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial therapies.
Comparative Analysis with Other Compounds
When compared to other benzothiazole derivatives:
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide : Exhibits lower antitumor activity.
- N-(benzo[d]thiazol-2-yl)-2-(4-morpholinyl)acetamide : Shows different pharmacological profiles due to the morpholine moiety.
Case Studies
In a controlled laboratory setting, compounds similar to this compound were tested for their cytotoxic effects on normal lung fibroblast cells (MRC-5). The results indicated that while these compounds were effective against cancer cells, they also exhibited cytotoxicity towards normal cells at higher concentrations . This highlights the importance of optimizing dosage and chemical structure during drug development.
Q & A
Q. What are the optimal synthetic routes for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with condensation of 4-isopropoxybenzoic acid derivatives with 2-amino-4,5-dimethylbenzo[d]thiazole. Key steps include:
- Coupling reactions : Use coupling agents like EDC/HOBt or DCC for amide bond formation under inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve yields by stabilizing intermediates.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., activation of carboxylic acid) to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH), benzo[d]thiazole protons (δ 7.1–8.3 ppm), and amide NH (δ 10–11 ppm, if present) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- IR spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~369.1) .
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : Employ the SRB assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Isopropoxy group | Replace with morpholino or piperazine | Enhanced solubility or target affinity | |
| Benzo[d]thiazole ring | Introduce electron-withdrawing groups (e.g., Cl, NO₂) | Increased cytotoxicity via DNA intercalation | |
| Amide linker | Substitute with sulfonamide or hydrazide | Altered pharmacokinetics (e.g., metabolic stability) |
Q. What mechanistic pathways are implicated in the biological activity of this compound?
- Enzymatic inhibition : Potential inhibition of kinases (e.g., EGFR) or ubiquitin ligases (e.g., Mdm2) via competitive binding to ATP/ubiquitin pockets .
- Reactive oxygen species (ROS) modulation : Assess ROS levels via DCFH-DA fluorescence in treated cells to link to apoptosis .
- DNA interaction : Use ethidium bromide displacement assays or comet assays to evaluate intercalation/genotoxicity .
Q. How should researchers address contradictory biological activity data across studies?
- Orthogonal assays : Validate cytotoxicity findings with both SRB and MTT assays to rule out false positives .
- Cell line variability : Test across diverse panels (e.g., NCI-60) to identify lineage-specific effects .
- Structural verification : Recheck compound purity via HPLC and confirm stereochemistry (if applicable) using X-ray crystallography .
Q. What are best practices for designing cytotoxicity assays with this compound?
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell lines | Include at least 3 cancer types (e.g., MCF-7, HepG2, DLD-1) and normal fibroblasts (WI-38) | |
| Dose range | 0.1–100 µM, 72-hour exposure | |
| Controls | CHS-828 (positive control), DMSO vehicle (≤0.5%) | |
| Endpoint analysis | SRB for protein content or flow cytometry for apoptosis |
Q. What challenges arise in multi-step synthesis, and how can they be mitigated?
- Low yields in amide coupling : Optimize stoichiometry (1.2:1 acid:amine ratio) and use coupling agents like PyBOP .
- Byproduct formation : Monitor reactions with TLC (silica gel, UV visualization) and introduce quenching steps (e.g., aqueous washes) .
- Scale-up issues : Replace hazardous solvents (e.g., DMF with acetonitrile) and adopt continuous flow chemistry .
Q. How can enzymatic inhibition assays be tailored for this compound?
- Kinase assays : Use ADP-Glo™ luminescence to measure ATP consumption in recombinant kinase systems (e.g., EGFR) .
- Ubiquitin ligase inhibition : Employ TR-FRET assays to quantify ubiquitin transfer to p53 by Mdm2 .
- IC₅₀ determination : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .
Q. What strategies improve compound stability during storage and experiments?
- Storage : Lyophilize and store at −80°C under argon to prevent hydrolysis/oxidation .
- In vitro stability : Assess degradation in PBS (pH 7.4) and liver microsomes via LC-MS over 24 hours .
- Light sensitivity : Use amber vials and minimize exposure to UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
